

# Fevipiprant's Effect on Sputum Eosinophils: A Reproducible Phenomenon in Eosinophilic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

**Fevipiprant**, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has demonstrated a consistent and reproducible effect in reducing sputum eosinophils in patients with moderate-to-severe eosinophilic asthma across multiple clinical trials. This guide provides a comparative analysis of the experimental data, detailed methodologies of key studies, and an overview of the underlying signaling pathway.

# Comparative Analysis of Sputum Eosinophil Reduction

Clinical studies have consistently shown that **Fevipiprant** significantly reduces sputum eosinophil counts compared to placebo. The following table summarizes the key quantitative data from pivotal trials.



| Study                                         | Fevipipr<br>ant<br>Dosage            | Treatme<br>nt<br>Duration | Baseline<br>Sputum<br>Eosinop<br>hil %<br>(Fevipipr<br>ant<br>Group)                                             | End-of- Treatme nt Sputum Eosinop hil % (Fevipipr ant Group)       | Baseline<br>Sputum<br>Eosinop<br>hil %<br>(Placebo<br>Group)          | End-of-<br>Treatme<br>nt<br>Sputum<br>Eosinop<br>hil %<br>(Placebo<br>Group) | Fold<br>Reductio<br>n vs.<br>Placebo                                                                             |
|-----------------------------------------------|--------------------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Gonem et al. (Phase II)[1][2]                 | 225 mg<br>twice<br>daily             | 12 weeks                  | 5.4%<br>(geometri<br>c mean)                                                                                     | 1.1%<br>(geometri<br>c mean)<br>[1][2]                             | 4.6%<br>(geometri<br>c mean)                                          | 3.9%<br>(geometri<br>c mean)<br>[1]                                          | 3.5-fold<br>greater<br>decrease                                                                                  |
| LUSTER-<br>1 &<br>LUSTER-<br>2 (Phase<br>III) | 150 mg<br>or 450<br>mg once<br>daily | 52 weeks                  | Not explicitly reported as a primary outcome for sputum eosinophi ls, but Phase II results were a key rationale. | Phase III<br>trials<br>focused<br>on<br>exacerba<br>tion<br>rates. | Not explicitly reported as a primary outcome for sputum eosinophi ls. | Phase III<br>trials<br>focused<br>on<br>exacerba<br>tion<br>rates.           | While not a primary endpoint, Phase II data showing reduced sputum eosinophi Is supporte d the Phase III trials. |

### **Experimental Protocols**

The reproducibility of **Fevipiprant**'s effect is underscored by the rigorous methodologies employed in the clinical trials.

## Gonem et al. (Phase II) Study Protocol



- Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled trial.
- Patient Population: 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of ≥2%.
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Fevipiprant
  or a placebo.
- Treatment Regimen: Fevipiprant was administered orally at a dose of 225 mg twice daily for 12 weeks. Patients continued their existing inhaled corticosteroid treatment.
- Primary Outcome: The primary outcome was the change in sputum eosinophil percentage from baseline to 12 weeks.
- Sputum Analysis: Sputum was induced and processed to determine the differential inflammatory cell count, with a focus on eosinophils.

#### LUSTER-1 and LUSTER-2 (Phase III) Study Protocol

- Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group,
   52-week studies.
- Patient Population: Patients aged 12 years or older with uncontrolled severe asthma
  receiving medium-to-high-dose inhaled corticosteroids plus a second controller. Patients
  were stratified by blood eosinophil counts (<250 cells per μL or ≥250 cells per μL).</li>
- Treatment Regimen: Patients were randomized to receive Fevipiprant 150 mg once daily,
   Fevipiprant 450 mg once daily, or placebo.
- Primary Outcome: The primary endpoint was the annualized rate of moderate-to-severe
  asthma exacerbations. While sputum eosinophils were not the primary outcome, the
  rationale for these trials was built on the promising Phase II results demonstrating a
  reduction in this biomarker.

### **Signaling Pathway of Fevipiprant's Action**



**Fevipiprant** exerts its effect by targeting the Prostaglandin D2 (PGD2) pathway, a key driver of type 2 (T2) inflammation in asthma. PGD2, primarily released from mast cells, activates the DP2 receptor (also known as CRTH2) on various inflammatory cells, including eosinophils, Thelper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). This activation promotes the migration, activation, and survival of these cells in the airways, leading to eosinophilic inflammation. **Fevipiprant** acts as a competitive antagonist of the DP2 receptor, thereby blocking the downstream effects of PGD2 and reducing eosinophilic airway inflammation.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fevipiprant's Effect on Sputum Eosinophils: A Reproducible Phenomenon in Eosinophilic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#reproducibility-of-fevipiprant-s-effect-on-reducing-sputum-eosinophils]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com